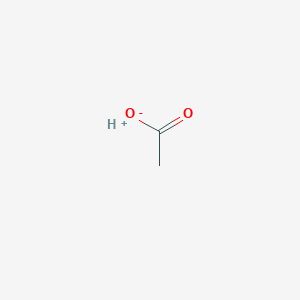
1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trion
Übersicht
Beschreibung
1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione, also known as cyanuric acid, is a heterocyclic compound with the molecular formula C3H3N3O3. It is a white, odorless solid that is widely used in various industrial applications. The compound is known for its stability and ability to form hydrogen bonds, making it useful in a variety of chemical processes .
Wissenschaftliche Forschungsanwendungen
1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various triazine-based compounds.
Biology: Studied for its potential use in biological systems due to its stability and ability to form hydrogen bonds.
Medicine: Investigated for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Used in the production of herbicides, disinfectants, and other industrial chemicals
Biochemische Analyse
Biochemical Properties
It is known that it can participate in numerous hydrogen bonds with molecules that have “complementary” structural arrangements for hydrogen bonding .
Molecular Mechanism
It is known that it can interact with other molecules through hydrogen bonding
Temporal Effects in Laboratory Settings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione can be synthesized through the trimerization of cyanic acid. This process involves heating urea at high temperatures to produce cyanic acid, which then undergoes trimerization to form cyanuric acid .
Industrial Production Methods
In industrial settings, cyanuric acid is typically produced by the thermal decomposition of urea. The process involves heating urea to around 230°C, which leads to the formation of cyanic acid. The cyanic acid then trimerizes to form cyanuric acid. This method is efficient and widely used in the production of cyanuric acid for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can lead to the formation of different triazine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of cyanuric acid include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of cyanuric acid include various triazine derivatives, which have applications in different fields such as agriculture, medicine, and materials science .
Wirkmechanismus
The mechanism of action of 1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione involves its ability to form hydrogen bonds and interact with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting their function. This property makes it useful in various applications, including as an inhibitor in biological systems .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione is unique compared to other similar compounds due to its stability and ability to form multiple hydrogen bonds. Similar compounds include:
Melamine: Another triazine derivative, but with different functional groups.
Isocyanuric acid: A related compound with similar chemical properties but different applications.
Triallyl isocyanurate: Used as a crosslinking agent in polymer chemistry
These compounds share some chemical properties with cyanuric acid but differ in their specific applications and reactivity.
Eigenschaften
IUPAC Name |
1,3,5-trihydroxy-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O6/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIJDQIBCRZHFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)N(C(=O)N(C(=O)N1O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione (THICA) in organic synthesis?
A1: THICA can act as a catalyst in oxidation reactions. Specifically, research shows its effectiveness in the synthesis of 4-Oxo-β-ionone from β-ionone using molecular oxygen. [] This reaction utilizes copper acetylacetonate (Cu(AcAc)2) as a co-catalyst and achieves a yield of 78.2% under optimized conditions (45°C, 5 hours, molar ratio of β-ionone:THICA:Cu(AcAc)2 = 100:10:1). [] While the exact mechanism is still under investigation, this highlights the potential of THICA in catalyzing valuable chemical transformations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid, 2-[4-[[2-[[(4-chlorophenyl)sulfonyl]amino]ethyl]thio]-2,6-difluorophenoxy]-](/img/structure/B115861.png)
![4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane](/img/structure/B115863.png)
![2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone](/img/structure/B115866.png)



![3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide](/img/structure/B115878.png)







